2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O₃S₂. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is primarily used in research and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 5-tert-butyl-2-oxo-1,3,4-thiadiazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring may also interact with molecular targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 2-amino-1,3,4-thiadiazole.
Sulfonyl Chlorides: Compounds with similar sulfonyl chloride groups but different core structures, such as methanesulfonyl chloride.
Uniqueness
2-(5-tert-Butyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is unique due to the combination of its thiadiazole ring and sulfonyl chloride group, which imparts distinct reactivity and functional properties
Properties
Molecular Formula |
C8H13ClN2O3S2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O3S2/c1-8(2,3)6-10-11(7(12)15-6)4-5-16(9,13)14/h4-5H2,1-3H3 |
InChI Key |
DBRQELUBKWWFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)S1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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